1-(2,4-Dimethylphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone
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Overview
Description
1-(2,4-Dimethylphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenyl derivatives and benzothieno[2,3-d]pyrimidine intermediates. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the ethanone group.
Cyclization reactions: to form the benzothieno[2,3-d]pyrimidine ring system.
Sulfur-based coupling reactions: to attach the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:
Catalysis: to improve reaction efficiency.
Purification techniques: such as crystallization or chromatography to obtain high-purity products.
Process optimization: to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ethanone group can be reduced to alcohols.
Substitution: Aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Inhibition of enzyme activity: Binding to the active site of enzymes.
Receptor modulation: Acting as an agonist or antagonist at specific receptors.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone: A closely related compound with slight structural variations.
2,4-Dimethylphenyl derivatives: Compounds with similar aromatic structures.
Benzothieno[2,3-d]pyrimidine derivatives: Compounds with similar heterocyclic ring systems.
Uniqueness
The uniqueness of 1-(2,4-Dimethylphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-11-7-8-13(12(2)9-11)15(23)10-25-20-21-18(24)17-14-5-3-4-6-16(14)26-19(17)22-20/h7-9H,3-6,10H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQQRNHHNOVZDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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